2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a pyrimidin-2-yloxy group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrimidin-2-yloxy group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidinones and spiropiperidines, which share the piperidine ring structure.
Pyrimidine derivatives: These include compounds like aminopyrimidines, which share the pyrimidine ring structure.
Uniqueness
2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to its specific combination of a piperidine ring and a pyrimidin-2-yloxy group. This structure imparts distinct chemical properties and biological activities, making it valuable for various applications .
Properties
IUPAC Name |
2,2-dimethyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)12(18)17-9-4-6-11(10-17)19-13-15-7-5-8-16-13/h5,7-8,11H,4,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVLPSCUKUZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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